4-Bromo-5-chloro-6-fluoroquinoline
Description
“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound . It is a type of quinoline, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinolines, including “4-Bromo-5-chloro-6-fluoroquinoline”, are synthesized through various methods. One common approach is chemical modification of quinoline, which results in improved therapeutic effects . Another method involves the synthesis of a novel class of (hydroxyalkylamino)quinoline derivatives via cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides .
Molecular Structure Analysis
The molecular formula of “4-Bromo-5-chloro-6-fluoroquinoline” is C9H4BrClFN . The molecular weight is 260.49 .
Chemical Reactions Analysis
The reactivity of “4-Bromo-5-chloro-6-fluoroquinoline” includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .
Future Directions
“4-Bromo-5-chloro-6-fluoroquinoline” is a chemical compound that has gained attention in scientific research, particularly in the field of medicinal chemistry. It is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments . It can also be used in the preparation of dyes for the applications of OLEDs and solar cells .
properties
IUPAC Name |
4-bromo-5-chloro-6-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-3-4-13-7-2-1-6(12)9(11)8(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBQWVJJPCATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-6-fluoroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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